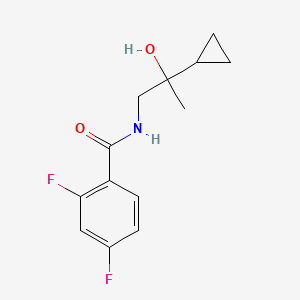

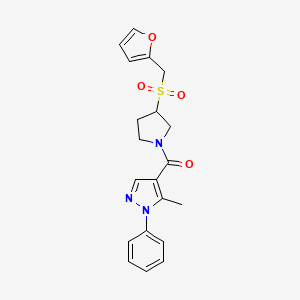

![molecular formula C27H24N4O5 B2979360 2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 324045-03-6](/img/structure/B2979360.png)

2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a nitro group, an acryloyl group, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.

Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

Research on similar compounds with piperazine substituents, like naphthalimide derivatives, has highlighted their significant luminescent properties and potential for photo-induced electron transfer. Such compounds have been studied for their fluorescence response to pH changes, making them useful as pH probes. The fluorescence quenching mechanism via photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety underlines their application in studying electron transfer processes. This can be particularly relevant in the development of fluorescent sensors and in photodynamic therapy research (Gan et al., 2003).

Photopolymerization Efficiency

Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione bearing nitro- or amino- substituents have demonstrated outstanding performance in the photoinitiating systems for both ring-opening cationic polymerization of epoxides and free radical polymerization of acrylates. Utilizing various visible LEDs for polymerization, these compounds offer a panchromatic behavior, which could revolutionize polymerization processes under soft conditions. Their efficiency surpasses that of traditional camphorquinone-based systems, highlighting their potential in advanced material science and engineering applications (Xiao et al., 2015).

Cyclization Reactions and Chemical Synthesis

The cyclization of similar compounds has been explored, leading to derivatives with potential applications in medicinal chemistry and drug design. For instance, the transformation of certain benzo[de]isoquinoline-1,3-dione derivatives through cyclization reactions has resulted in new compounds with distinct structural features. These chemical transformations pave the way for synthesizing novel heterocyclic compounds, which could serve as key intermediates in the development of therapeutic agents (Zborovskii et al., 2011).

Radical Cascade Reactions for Synthesis

Recent advancements in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds through radical cascade reactions have attracted attention. These methods, employing acryloyl benzamides as key substrates, offer a green and efficient approach to creating a wide range of isoquinoline-1,3-diones. This research area holds promise for the development of novel synthetic strategies in organic chemistry, potentially leading to the discovery of new drugs and materials (Niu & Xia, 2022).

Propiedades

IUPAC Name |

2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c32-24(12-9-19-7-10-21(11-8-19)31(35)36)29-16-13-28(14-17-29)15-18-30-26(33)22-5-1-3-20-4-2-6-23(25(20)22)27(30)34/h1-12H,13-18H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABVCGUCNSXRID-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2979299.png)